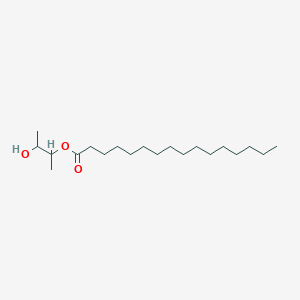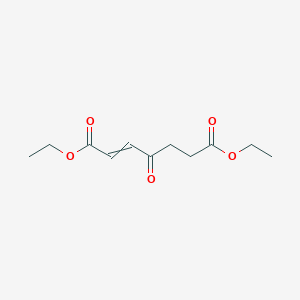
Diethyl 4-oxohept-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-oxohept-2-enedioate is an organic compound with the molecular formula C11H16O5 It is a diester derivative of heptenedioic acid, featuring a keto group at the fourth carbon and double bonds at the second and third carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4-oxohept-2-enedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate with an alkyl halide in the presence of a strong base such as sodium ethoxide in ethanol. The enolate ion formed from diethyl malonate acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-oxohept-2-enedioate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The double bonds and keto group can be reduced to form saturated compounds.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated esters and alcohols.
Substitution: Amides and ethers.
Scientific Research Applications
Diethyl 4-oxohept-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive keto and ester groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of diethyl 4-oxohept-2-enedioate involves its reactivity towards nucleophiles and electrophiles. The keto group can participate in nucleophilic addition reactions, while the ester groups can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the ester groups, which increase the electrophilicity of the keto carbon.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diester with similar reactivity but lacks the keto group.
Ethyl acetoacetate: Contains a keto group and an ester group, similar in reactivity but with different structural features.
Diethyl oxalate: A diester with two ester groups but no keto or double bonds.
Uniqueness
Diethyl 4-oxohept-2-enedioate is unique due to the presence of both keto and ester groups, along with double bonds, which provide a versatile platform for various chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
59742-69-7 |
|---|---|
Molecular Formula |
C11H16O5 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
diethyl 4-oxohept-2-enedioate |
InChI |
InChI=1S/C11H16O5/c1-3-15-10(13)7-5-9(12)6-8-11(14)16-4-2/h5,7H,3-4,6,8H2,1-2H3 |
InChI Key |
YSXDKKYVUOEOGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)C=CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


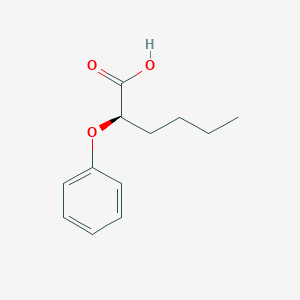

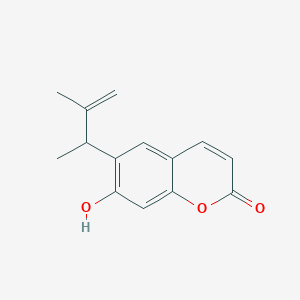
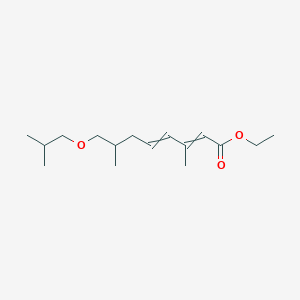
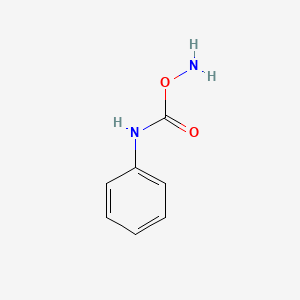
![3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate](/img/structure/B14617096.png)
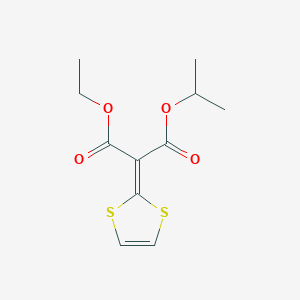
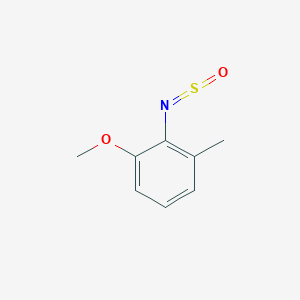
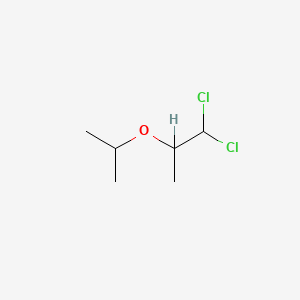

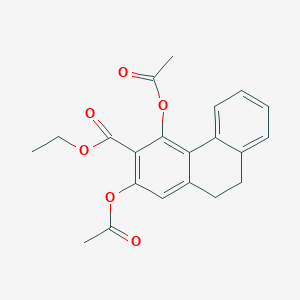
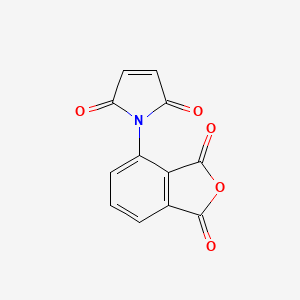
![6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B14617166.png)
